molecular formula C18H19N3 B14268398 3-tert-Butyl-N-phenylquinoxalin-2-amine CAS No. 136139-92-9

3-tert-Butyl-N-phenylquinoxalin-2-amine

Katalognummer: B14268398
CAS-Nummer: 136139-92-9
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: NPPGQICMQGWLER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-N-phenylquinoxalin-2-amine is an organic compound with the molecular formula C18H19N3. It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-N-phenylquinoxalin-2-amine typically involves the reaction of 3-tert-butylquinoxalin-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-Butyl-N-phenylquinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-tert-Butyl-N-phenylquinoxalin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 3-tert-Butyl-N-phenylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Quinoxalinamine, 3-(1,1-dimethylethyl)-N-phenyl
  • 2-(tert-Butylamino)-3,6,7-trichloroquinoxaline

Uniqueness

3-tert-Butyl-N-phenylquinoxalin-2-amine is unique due to its specific structural features, such as the tert-butyl and phenyl groups attached to the quinoxaline ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

136139-92-9

Molekularformel

C18H19N3

Molekulargewicht

277.4 g/mol

IUPAC-Name

3-tert-butyl-N-phenylquinoxalin-2-amine

InChI

InChI=1S/C18H19N3/c1-18(2,3)16-17(19-13-9-5-4-6-10-13)21-15-12-8-7-11-14(15)20-16/h4-12H,1-3H3,(H,19,21)

InChI-Schlüssel

NPPGQICMQGWLER-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC2=CC=CC=C2N=C1NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.